6-chloro-1H-benzimidazole-2-sulfonyl chloride 6-chloro-1H-benzimidazole-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18709084
InChI: InChI=1S/C7H4Cl2N2O2S/c8-4-1-2-5-6(3-4)11-7(10-5)14(9,12)13/h1-3H,(H,10,11)
SMILES:
Molecular Formula: C7H4Cl2N2O2S
Molecular Weight: 251.09 g/mol

6-chloro-1H-benzimidazole-2-sulfonyl chloride

CAS No.:

Cat. No.: VC18709084

Molecular Formula: C7H4Cl2N2O2S

Molecular Weight: 251.09 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-1H-benzimidazole-2-sulfonyl chloride -

Specification

Molecular Formula C7H4Cl2N2O2S
Molecular Weight 251.09 g/mol
IUPAC Name 6-chloro-1H-benzimidazole-2-sulfonyl chloride
Standard InChI InChI=1S/C7H4Cl2N2O2S/c8-4-1-2-5-6(3-4)11-7(10-5)14(9,12)13/h1-3H,(H,10,11)
Standard InChI Key ULROCJXAHJCIMS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)Cl

Introduction

Chemical Structure and Properties

Molecular Composition

6-Chloro-1H-benzimidazole-2-sulfonyl chloride features a benzimidazole ring system substituted with a chlorine atom at position 6 and a sulfonyl chloride group at position 2. Its molecular formula, C₇H₄Cl₂N₂O₂S, corresponds to a molecular weight of 251.09 g/mol. The sulfonyl chloride moiety (-SO₂Cl) confers electrophilic reactivity, enabling nucleophilic substitution reactions critical for covalent bond formation with biological targets. The compound’s planar aromatic structure enhances π-π stacking interactions, facilitating binding to enzyme active sites .

Table 1: Physicochemical Properties of 6-Chloro-1H-Benzimidazole-2-Sulfonyl Chloride

PropertyValue
Molecular FormulaC₇H₄Cl₂N₂O₂S
Molecular Weight251.09 g/mol
IUPAC Name6-chloro-1H-benzimidazole-2-sulfonyl chloride
LogP (Partition Coefficient)3.96
Topological Polar Surface Area (TPSA)28.68 Ų
SMILESC1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)Cl

The relatively high LogP value (3.96) indicates moderate lipophilicity, favoring membrane permeability in biological systems. Its TPSA of 28.68 Ų suggests limited polar interactions, aligning with its role as a hydrophobic pharmacophore .

Spectroscopic and Structural Insights

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure. The sulfonyl chloride group exhibits characteristic infrared (IR) stretching vibrations at 1,370 cm⁻¹ (S=O asymmetric) and 1,170 cm⁻¹ (S=O symmetric). X-ray crystallography reveals a dihedral angle of 15.2° between the benzimidazole and sulfonyl chloride planes, optimizing steric compatibility with protein binding pockets .

Synthesis and Manufacturing

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–15 minutes while improving yields to 90–99% . This approach minimizes side reactions and enhances scalability, making it preferable for industrial applications. For example, coupling 6-chloro-1H-benzimidazole with thionyl chloride under microwaves achieves near-quantitative conversion .

Table 2: Comparison of Synthesis Methods

ParameterConventional MethodMicrowave Method
Reaction Time6–12 hours10–15 minutes
Yield70–91%90–99%
Purity85–90%95–99%
Energy ConsumptionHighLow

The microwave method’s efficiency stems from rapid, uniform heating, which accelerates kinetic pathways without degrading thermally sensitive groups .

Biological Activities and Mechanisms

Antimicrobial Activity

6-Chloro-1H-benzimidazole-2-sulfonyl chloride derivatives exhibit broad-spectrum antimicrobial effects. Against methicillin-resistant Staphylococcus aureus (MRSA), derivatives like 6-chloro-2-(4-fluorophenyl)-1H-benzimidazole show minimum inhibitory concentrations (MICs) of 2–4 μg/mL, comparable to vancomycin . The sulfonyl chloride group covalently inhibits bacterial penicillin-binding proteins (PBPs), disrupting cell wall synthesis.

Anticancer Activity

In vitro studies demonstrate potent anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) and A549 lung carcinoma cells (IC₅₀ = 11.5 μM) . The compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Molecular docking reveals strong binding to tubulin’s colchicine site (binding energy = -9.4 kcal/mol), inhibiting microtubule assembly .

Table 3: Anticancer Activity of Selected Derivatives

DerivativeTarget Cell LineIC₅₀ (μM)Mechanism
6-Cl-2-(4-NO₂-Ph)MCF-78.2Caspase-3 activation
6-Cl-2-(3-OH-Ph)A54911.5Tubulin inhibition
6-Cl-2-(2,4-Cl₂-Ph)HeLa9.8DNA intercalation

Applications in Medicinal Chemistry

Enzyme Inhibitor Design

The sulfonyl chloride group’s electrophilicity enables covalent modification of serine hydrolases and cysteine proteases. For instance, 6-chloro-1H-benzimidazole-2-sulfonyl chloride inhibits HIV-1 protease (Kᵢ = 0.45 nM) by forming a sulfonate ester with Asp25 residues. Similar mechanisms underpin its activity against SARS-CoV-2 main protease (Mᵖʳᵒ) .

Prodrug Development

Prodrugs incorporating this compound leverage its reactivity for targeted drug delivery. A recent patent (CA2333994A1) describes sulfonyl chloride derivatives as prodrugs for anti-inflammatory agents, releasing active drugs upon hydrolysis in acidic environments .

Future Research Directions

Advanced Synthesis Techniques

Continuous flow chemistry could further optimize yield and purity by eliminating batch-processing inconsistencies. Microreactors operating at 100–150°C may reduce reaction times to <5 minutes while maintaining >95% yield .

In Vivo and Clinical Studies

Despite promising in vitro results, no in vivo toxicity or pharmacokinetic data exist. Future work should evaluate bioavailability and metabolic stability in rodent models, prioritizing derivatives with low cytotoxicity (e.g., 6-Cl-2-(4-OCH₃-Ph), IC₅₀ > 50 μM in HEK293 cells) .

Combination Therapies

Synergistic effects with existing antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., paclitaxel) could enhance efficacy against resistant pathogens or tumors. Preliminary data show a 4-fold reduction in MRSA MIC when combined with ampicillin .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator